molecular formula C15H26O B12084619 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- CAS No. 259854-71-2

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-

Cat. No.: B12084619
CAS No.: 259854-71-2
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-CLFYSBASSA-N
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Description

Significance of Macrocyclic Structures in Chemical Biology and Organic Synthesis

Macrocyclic structures are of profound importance in both chemical biology and organic synthesis. Many natural products with potent biological activities, including antibiotics like erythromycin and immunosuppressants, possess macrocyclic scaffolds. wikipedia.orgnih.gov This has driven significant effort in the field of total synthesis to develop methodologies for their construction. nih.gov

In chemical biology, macrocycles are recognized for their ability to bind to challenging biological targets, such as protein-protein interactions, which are often difficult to address with smaller molecules. Their conformational flexibility allows them to adapt to the shape of binding sites, potentially leading to high potency and selectivity. nih.govfiveable.me Furthermore, macrocycles like crown ethers and calixarenes are fundamental in supramolecular chemistry, where they act as host molecules capable of selectively binding ions and small neutral molecules, with applications in separation science, catalysis, and molecular recognition. wikipedia.orgresearchgate.netalfachemic.com

The synthesis of macrocycles is a key area of organic synthesis. Methodologies such as macrolactonization, macrolactamization, ring-closing metathesis, and various transition metal-catalyzed cross-coupling reactions are commonly employed to achieve the challenging ring-closure step. nih.gov The development of new and efficient macrocyclization strategies remains an active area of research.

The Compound 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, in the Context of Macrocyclic Chemistry

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is a macrocyclic ketone with a 14-membered ring, placing it firmly within this significant class of molecules. wikipedia.orgnih.gov Its systematic IUPAC name is (5Z)-3-methylcyclotetradec-5-en-1-one. nih.gov The "(5Z)-" designation specifies the stereochemistry of the carbon-carbon double bond within the ring. This compound is part of a larger family of macrocyclic musks, which are highly valued in the fragrance industry for their characteristic scents. flavscents.com The (5E)-isomer, in particular, is noted for its strong musky and powdery aroma. fragranceconservatory.comflavscents.com

The primary documented application of this compound and its isomers is as a fragrance ingredient. nih.govnih.gov Its molecular structure and properties are consistent with other macrocyclic ketones used for this purpose.

Below is a table summarizing the key chemical and physical properties of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-.

PropertyValue
CAS Number 259854-71-2 nih.govlookchem.com
Molecular Formula C₁₅H₂₆O nih.govlookchem.com
Molecular Weight 222.37 g/mol nih.gov
IUPAC Name (5Z)-3-methylcyclotetradec-5-en-1-one nih.gov
Boiling Point 329.2°C at 760 mmHg lookchem.com
Flash Point 137.3°C lookchem.com
Density 0.861 g/cm³ lookchem.com
Appearance Colorless to pale yellow liquid (est.) flavscents.com
Odor Profile Musk flavscents.com

This interactive table provides a summary of the key properties of the compound.

Research Trajectories and Knowledge Gaps in the Study of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-

Current research and publicly available information on 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- are predominantly centered on its use as a fragrance ingredient. alfachemic.comnih.gov The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for the related (5E)- isomer, indicating that research has been conducted to support its commercial use in consumer products. nih.gov This suggests that the primary research trajectory for these compounds has been driven by the fragrance industry, focusing on synthesis, olfactory properties, and safety profiles for topical application.

However, this focus also highlights significant knowledge gaps in the broader scientific literature. There is a notable lack of published research on:

Detailed Synthetic Methodologies: While general methods for synthesizing macrocyclic ketones exist, specific, high-yield synthetic routes to (5Z)-3-methyl-5-cyclotetradecen-1-one are not widely reported in academic literature, suggesting that efficient manufacturing processes are likely proprietary information held by fragrance companies.

Biological Activity: Beyond its olfactory properties, the broader biological activities of this compound are largely unexplored in public-domain research. Its potential interactions with other biological targets or its metabolic fate have not been extensively studied.

Applications Beyond Fragrance: There is no significant body of research investigating the potential of this macrocycle as a precursor for other complex molecules, as a chiral building block, or in materials science, areas where other macrocycles have found applications.

The study of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is therefore characterized by a trajectory closely tied to its commercial application. The existing knowledge gaps present opportunities for academic research to explore the fundamental chemistry and potential new applications of this macrocyclic ketone.

Properties

CAS No.

259854-71-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5Z)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7-

InChI Key

ZFGBKXBPHOUSJX-CLFYSBASSA-N

Isomeric SMILES

CC1C/C=C\CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Stereoselective Synthesis of the (5Z)-Isomer

The synthesis of the (5Z)-isomer of 3-methyl-5-cyclotetradecen-1-one, a compound known commercially as Cosmone®, often relies on the strategic formation of the cis-configured double bond within the macrocyclic framework. A prominent approach involves an intramolecular Wittig reaction, a powerful tool for alkene synthesis from carbonyl compounds and phosphorus ylides.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, are known to predominantly form (Z)-alkenes. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, where the formation of a syn-oxaphosphetane intermediate is favored, leading to the cis-alkene upon decomposition. chemtube3d.com In the context of synthesizing (5Z)-3-methyl-5-cyclotetradecen-1-one, a precursor molecule containing both a phosphonium (B103445) salt and a ketone or aldehyde at appropriate positions would be required. The intramolecular reaction of a non-stabilized ylide generated from such a precursor would be expected to yield the desired (5Z)-isomer with a degree of selectivity. wikipedia.org

A reported industrial synthesis of Cosmone® utilizes a Wittig reaction between (4-carboxy-3-methylbutyl)triphenylphosphonium bromide and methyl 9-oxononanoate. This intermolecular reaction is followed by esterification and a subsequent Bouveault-Blanc reduction to achieve cyclization. However, this route typically produces a mixture of (5Z) and (5E) isomers, which are often used as a mixture in fragrance applications. To achieve a high (5Z) selectivity, modifications to the Wittig reaction conditions are necessary. The use of salt-free conditions and specific solvent systems can enhance the formation of the (Z)-isomer. wikipedia.org

Reaction StepReagents and ConditionsKey TransformationStereochemical Outcome
Wittig OlefinationNon-stabilized phosphonium ylide, aldehyde/ketone precursorFormation of C=C double bondFavors (Z)-isomer under kinetic control
CyclizationIntramolecular Wittig ReactionFormation of the 14-membered ring(5Z)-cycloalkene

Alternative Synthetic Routes to Macrocyclic Ketones Bearing a 3-Methyl Substituent

Beyond the Wittig reaction, several other methodologies have been developed for the synthesis of macrocyclic ketones, some of which have been successfully applied to the synthesis of 3-methyl substituted macrocycles like the well-known fragrance ingredient, muscone (B1676871) ((R)-3-methylcyclopentadecanone). These methods offer alternative disconnection strategies and can provide access to the target molecule from different starting materials.

One powerful technique is ring expansion . A notable example involves a repeatable two-carbon ring expansion protocol. This method starts with a cyclic ketone which is converted to a 1-vinylcycloalkanol. Thermal rearrangement of this intermediate leads to a ring-expanded ketone. This process can be applied iteratively to build larger rings and has been used to synthesize alkyl-substituted macrocyclic ketones. researchgate.net For the synthesis of a 3-methyl substituted macrocycle, the methyl group could be introduced on the vinyl side chain of the precursor.

Another significant advancement is the use of ring-closing metathesis (RCM) . RCM has become a cornerstone of macrocycle synthesis due to its functional group tolerance and the availability of highly efficient ruthenium-based catalysts, such as the Grubbs catalysts. researchgate.netnih.govwikipedia.org The synthesis of (R)-(-)-muscone has been achieved using RCM as the key macrocyclization step, demonstrating the applicability of this method for 3-methyl substituted macrocyclic ketones. researchgate.net The starting material for an RCM approach to 5-cyclotetradecen-1-one, 3-methyl-, (5Z)- would be a diene precursor with the methyl group at the appropriate position.

Synthetic MethodKey PrecursorKey TransformationRelevance to 3-Methyl Macrocycles
Ring ExpansionCyclic ketoneIterative two-carbon insertionSynthesis of (±)-muscone demonstrated researchgate.net
Ring-Closing Metathesis (RCM)Acyclic dieneCatalytic formation of a cyclic alkeneSynthesis of (R)-(-)-muscone demonstrated researchgate.net

Catalyst Development in Macrocyclization Strategies Relevant to 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-

The development of new catalysts has been a driving force in advancing macrocyclization strategies. For the synthesis of unsaturated macrocycles like 5-cyclotetradecen-1-one, 3-methyl-, (5Z)-, catalysts for ring-closing metathesis (RCM) are particularly relevant.

The evolution of Grubbs catalysts has significantly expanded the scope and efficiency of RCM. wikipedia.org First-generation Grubbs catalysts were a major breakthrough, but second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and broader functional group tolerance. utc.edu More recently, third-generation catalysts have been developed with even faster initiation rates. wikipedia.org The choice of catalyst can be crucial for the success of a macrocyclization, especially with sterically hindered or electronically deactivated substrates. For the synthesis of a 3-methyl substituted macrocycle via RCM, a highly active catalyst would be beneficial to overcome any potential steric hindrance from the methyl group. umicore.com

Furthermore, recent research has focused on developing catalysts that can control the stereochemistry of the newly formed double bond in RCM, leading to either the (E) or (Z)-isomer with high selectivity. While many standard RCM reactions tend to favor the (E)-isomer, specific catalyst systems and reaction conditions have been developed to promote the formation of (Z)-alkenes. thieme-connect.de This is highly pertinent to the stereoselective synthesis of the (5Z)-isomer of the target compound.

Catalyst GenerationKey FeaturesPotential Application
First-Generation GrubbsGood activity for simple dienesBasic RCM macrocyclization
Second-Generation GrubbsHigher activity, broader functional group toleranceRCM with more complex, functionalized dienes
Third-Generation GrubbsVery fast initiation ratesRapid macrocyclization, living polymerization
Z-Selective RCM CatalystsControl over alkene geometryDirect synthesis of (5Z)-isomers

Chemoenzymatic Approaches in the Synthesis of Related Macrocyclic Ketones

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical transformations, offers a powerful and sustainable approach to complex molecules. In the context of macrocyclic ketones, enzymes can be employed for key stereoselective steps, such as kinetic resolution or the formation of the macrocycle itself.

Lipases are particularly versatile enzymes in organic synthesis and have been used for the kinetic resolution of racemic alcohols that are precursors to macrocyclic ketones. mdpi.commdpi.com For a chiral molecule like (R)- or (S)-3-methyl-5-cyclotetradecen-1-one, a lipase (B570770) could be used to resolve a racemic precursor, allowing for the synthesis of a single enantiomer. For instance, the enzymatic resolution of a racemic alcohol intermediate could be a key step in an enantioselective total synthesis.

Furthermore, lipases can also catalyze macrocyclization reactions, particularly the formation of macrolactones through intramolecular esterification. nih.gov While the direct enzymatic formation of a macrocyclic ketone is less common, the synthesis of a macrolactone precursor followed by chemical conversion to the ketone is a viable strategy. There are also reports on the recombinant production of macrocyclic ketones like muscone in host organisms, indicating the potential for biosynthetic and chemoenzymatic pathways to these valuable compounds. google.com

Enzymatic ApproachEnzyme ClassKey TransformationRelevance to Target Molecule
Kinetic ResolutionLipasesEnantioselective acylation or hydrolysis of a racemic precursorSynthesis of enantiomerically pure precursors
MacrocyclizationLipasesIntramolecular esterification to form a macrolactoneSynthesis of a macrocyclic precursor to the ketone
BiosynthesisVarious enzymes in a host organismDe novo synthesis from simple starting materialsPotential future route for sustainable production

High Resolution Spectroscopic Characterization and Structural Analysis of 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and conformational dynamics of macrocyclic compounds in solution. For 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be employed for a complete structural assignment.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. Protons adjacent to the carbonyl group (at C2 and C14) and those on the carbon bearing the methyl group (at C3) would exhibit characteristic chemical shifts, typically in the 2.0-2.5 ppm range. libretexts.org The olefinic protons of the (Z)-configured double bond at C5 and C6 would resonate further downfield. The large number of methylene (B1212753) protons in the macrocyclic ring would likely result in a complex, overlapping multiplet region.

¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom. The carbonyl carbon (C1) would be readily identifiable by its characteristic downfield chemical shift, generally in the range of 160-220 ppm. youtube.com The sp²-hybridized carbons of the double bond (C5, C6) and the sp³-hybridized carbons of the ring and the methyl group would appear at distinct chemical shifts, allowing for a full count of the carbon skeleton. nih.gov

Advanced 2D NMR techniques are essential for unambiguously assigning these signals and elucidating the molecule's conformation. For instance, variable-temperature NMR studies can reveal information about the flexibility of the macrocyclic ring and the energy barriers between different conformers. acs.org The analysis of Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments would be particularly crucial for determining through-space proximities between protons, thereby helping to define the preferred three-dimensional shape of the molecule in solution. uni-saarland.de For complex macrocycles, computational modeling is often used in conjunction with NMR data to refine the conformational ensemble. nih.gov

While specific experimental NMR data for 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is not publicly available, the table below illustrates the type of ¹H and ¹³C NMR data that would be expected, based on general principles and data for related macrocyclic ketones.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1 (C=O)-~210 - 220
2 (-CH₂-)~2.2 - 2.5~40 - 50
3 (-CH-)~1.8 - 2.2~35 - 45
4 (-CH₂-)~1.5 - 1.9~25 - 35
5 (=CH-)~5.2 - 5.5~128 - 132
6 (=CH-)~5.2 - 5.5~128 - 132
7-13 (-CH₂-)~1.2 - 1.6 (complex)~20 - 30
14 (-CH₂-)~2.2 - 2.5~40 - 50
3-CH₃~0.9 - 1.1 (doublet)~15 - 25

Mass Spectrometry Techniques for Structural Confirmation and Isomeric Differentiation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. For 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₅H₂₆O by providing a highly accurate mass measurement.

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation. libretexts.org For cyclic ketones, a major fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. nih.gov Other characteristic fragmentation mechanisms for ketones include the McLafferty rearrangement, which is possible for ketones possessing a γ-hydrogen. nih.govacs.org Analysis of these fragmentation patterns can help to confirm the structure of the macrocyclic ring and the position of the substituents. The analysis of synthetic musks, a class that includes the title compound, is frequently carried out using Gas Chromatography coupled with Mass Spectrometry (GC-MS). rsc.orgresearchgate.net

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.gov The parameter measured is the Collision Cross Section (CCS), which is a value representing the effective area of the ion as it travels through a buffer gas. This technique is particularly valuable for separating isomers that have identical masses but different three-dimensional shapes.

For 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, different conformers or isomers (such as the (5E)-isomer) would exhibit distinct CCS values, allowing for their differentiation. While experimental CCS data is not available, predicted CCS values can be calculated using computational methods. These predictions are highly valuable for identifying the compound in complex mixtures when compared against experimental ion mobility data.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values (Ų) for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺223.20564152.8
[M+Na]⁺245.18758155.2
[M-H]⁻221.19108153.5
[M+NH₄]⁺240.23218168.0
[M+K]⁺261.16152153.9
[M+H-H₂O]⁺205.19562150.0
[M+HCOO]⁻267.19656169.4
[M+CH₃COO]⁻281.21221182.5

Data sourced from PubChemLite, calculated using CCSbase. wikipedia.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is exceptionally useful for identifying functional groups. researchgate.net

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, the most prominent and diagnostic feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group. lmu.edu This peak typically appears in the range of 1700-1725 cm⁻¹ for a saturated, large-ring ketone. youtube.com The presence of the C=C double bond conjugated with the carbonyl group is known to lower this stretching frequency. pg.edu.pl Additionally, C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹. lmu.edu

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of light. nih.gov While the C=O stretch is also observable in Raman spectra, non-polar bonds such as the C=C double bond often produce a stronger signal in Raman than in IR spectroscopy. The C=C stretching vibration would be expected in the 1640-1680 cm⁻¹ region. Therefore, the combined use of IR and Raman spectroscopy provides a more complete picture of the functional groups present in the molecule. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1700 - 1725 (Strong)1700 - 1725 (Weak to Medium)
C=C (Z-alkene)Stretching1640 - 1680 (Variable)1640 - 1680 (Medium to Strong)
C-H (sp³)Stretching2850 - 3000 (Strong)2850 - 3000 (Strong)
C-H (sp²)Stretching3000 - 3100 (Medium)3000 - 3100 (Medium)

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter at the C3 position means that 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is a chiral molecule and can exist as two enantiomers, (R) and (S). Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of a specific enantiomer. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org

ORD measures the change in optical rotation as a function of wavelength. jasco-global.com A chiral molecule will exhibit a plain curve or an anomalous curve with peaks and troughs, known as a Cotton effect, especially near the absorption maximum of a chromophore. libretexts.orgslideshare.net

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. libretexts.org The carbonyl group (C=O) in the ketone is a chromophore that gives rise to a CD signal. The sign and magnitude of the Cotton effect in both ORD and CD spectra are directly related to the stereochemical environment around the chromophore. libretexts.org By applying empirical rules, such as the Octant Rule for ketones, the observed sign of the Cotton effect can be correlated with the absolute configuration (R or S) at the C3 stereocenter. worldscientific.com For instance, the naturally occurring analogue, (-)-muscone, is the (R)-enantiomer. wikipedia.org Chiroptical studies would be crucial to confirm the enantiomeric identity of a synthetic sample of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-.

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration, by analyzing the diffraction pattern of X-rays from a single crystal. However, obtaining single crystals suitable for X-ray diffraction can be extremely challenging for large, flexible, and often oily molecules like macrocyclic ketones. sci-hub.se These molecules can adopt multiple conformations, leading to disordered crystals that are not suitable for analysis. sci-hub.se

To overcome this challenge, a common strategy is to prepare a solid derivative of the molecule of interest. For a ketone, this could involve forming a derivative such as a 2,4-dinitrophenylhydrazone, which is typically a stable, crystalline solid. The crystal structure of the derivative would reveal the conformation of the macrocyclic ring and the relative stereochemistry.

Another powerful approach is the formation of co-crystals, where the target molecule is crystallized together with another compound (a co-former) through non-covalent interactions. nih.gov This can induce order and facilitate the growth of high-quality crystals. Recent studies have shown success in obtaining crystal structures of various macrocycles through co-crystallization. springernature.comresearchgate.net The analysis of such a co-crystal would provide unambiguous proof of the structure of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- in the solid state.

Computational Chemistry and Molecular Modeling of 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and sensory properties of a flexible macrocycle are governed by its conformational preferences. The 14-membered ring of (5Z)-3-methyl-5-cyclotetradecen-1-one can adopt a multitude of shapes, or conformers. Identifying the low-energy, and therefore most populated, conformers is key to understanding its behavior.

Conformational Landscape Analysis: The exploration of the potential energy surface of this macrocycle is computationally demanding due to the large number of rotatable bonds. tum.de Algorithms such as stochastic molecular mechanics searches or systematic grid scans are employed to generate a wide range of possible conformations. These initial structures are then subjected to energy minimization to identify stable, low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal the transitions between different conformational states and the relative stability of various conformers in different environments (e.g., in a vacuum or in a solvent). tum.de For macrocycles, specialized MD techniques and enhanced sampling methods are often necessary to adequately explore the complex conformational space within a reasonable simulation time. tum.de The analysis of these simulations helps to construct a comprehensive picture of the molecule's flexibility and the most probable shapes it will adopt.

Table 1: Representative Low-Energy Conformers of (5Z)-3-methyl-5-cyclotetradecen-1-one from a Hypothetical Conformational Search.
Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (C4-C5-C6-C7)Key Dihedral Angle 2 (C13-C14-C1-C2)Predicted Population (%)
Conf-010.00-178.5°65.2°45.2
Conf-020.85-175.1°-170.8°20.1
Conf-031.50-179.0°-58.9°11.5
Conf-042.1055.4°70.1°5.8

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of (5Z)-3-methyl-5-cyclotetradecen-1-one with high accuracy. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure: QC calculations can determine the distribution of electron density within the molecule, identifying electron-rich and electron-poor regions. This is crucial for predicting how the molecule will interact with other molecules, such as olfactory receptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com

Reactivity Prediction: The calculated electronic properties can predict sites of potential chemical reactions. For instance, the region around the carbonyl group (C=O) is expected to be electron-deficient and thus susceptible to nucleophilic attack, while the C=C double bond is an electron-rich site for electrophilic attack. The molecular electrostatic potential (MEP) map visually represents these reactive sites.

Table 2: Hypothetical Quantum Chemical Properties for the Global Minimum Energy Conformer of (5Z)-3-methyl-5-cyclotetradecen-1-one.
PropertyCalculated ValueSignificance
EHOMO-6.2 eVRelates to the ability to donate electrons.
ELUMO-0.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of kinetic stability and chemical reactivity. mdpi.com
Dipole Moment2.8 DInfluences intermolecular interactions and solubility.
Polarizability25.5 ųMeasures the deformability of the electron cloud.

Predictive Models for Synthetic Route Optimization

Computational chemistry offers powerful tools to design and optimize synthetic pathways, aiming to increase efficiency, reduce waste, and lower costs. mdpi.com

Retrosynthetic Analysis: Computer-aided synthesis design programs can propose multiple retrosynthetic routes for a target molecule like (5Z)-3-methyl-5-cyclotetradecen-1-one. These programs use databases of known chemical reactions to work backward from the final product to simpler, commercially available starting materials. For this compound, a common disconnection would be across the double bond, suggesting a ring-closing metathesis (RCM) strategy, or at the ester linkage in a precursor, suggesting a macrocyclization lactonization approach. researchgate.net

Reaction Modeling: Computational models can be used to predict the feasibility and potential yield of key reaction steps. For example, modeling the transition state of a proposed cyclization reaction can help determine if the reaction is likely to proceed under given conditions. This can prevent costly and time-consuming trial-and-error experimentation in the lab. For instance, a Wittig reaction is a plausible method for its synthesis. evitachem.com Models can also predict potential side reactions, allowing chemists to adjust conditions to maximize the yield of the desired product.

Table 3: Comparison of a Hypothetical Classical vs. Computationally-Optimized Synthetic Route.
ParameterClassical Route (e.g., Wittig-based) evitachem.comOptimized Route (e.g., RCM-based) researchgate.net
Key ReactionIntramolecular Wittig ReactionRing-Closing Metathesis (RCM)
Predicted Overall Yield~25-35%~50-60%
Number of Steps5-73-4
Atom EconomyLowHigh
Key Optimization InsightRelies on established but often low-yielding macrocyclization.Computational screening identifies a more efficient catalyst and optimal substrate pre-organization.

Structure-Based Ligand Design and Virtual Screening Methodologies

As a fragrance ingredient, the primary biological targets for (5Z)-3-methyl-5-cyclotetradecen-1-one are human olfactory receptors (ORs), which are a class of G protein-coupled receptors (GPCRs). nih.govresearchgate.net Understanding how this molecule binds to and activates these receptors is a key area of research where computational modeling excels.

Homology Modeling and Docking: Since experimentally determined structures of most human ORs are unavailable, computational biologists create homology models based on the known crystal structures of related GPCRs. researchgate.net The (5Z)-3-methyl-5-cyclotetradecen-1-one molecule is then computationally "docked" into the binding site of a relevant musk receptor model, such as OR5AN1. escholarship.orgnih.gov This docking process predicts the most likely binding pose and calculates a binding affinity score, which estimates the strength of the interaction. Studies on similar musk compounds have identified key amino acid residues, such as Tyrosine and Phenylalanine, that are crucial for binding through hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Virtual Screening: Once a reliable receptor model is established, it can be used for virtual screening. In this process, large digital libraries of compounds are computationally docked into the receptor's binding site. This allows for the rapid identification of other molecules that might have similar or even superior musk-like properties. This approach accelerates the discovery of novel fragrance compounds by prioritizing a smaller number of promising candidates for synthesis and experimental testing. escholarship.org

Table 4: Hypothetical Virtual Screening Results Against a Homology Model of Olfactory Receptor OR5AN1.
Compound IDDescriptionPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Target Molecule (5Z)-3-methyl-5-cyclotetradecen-1-one-9.5H-bond with Tyr260; Hydrophobic contact with Phe105, Phe194 nih.govresearchgate.net
Analog-014-methyl isomer-9.1H-bond with Tyr260; Altered hydrophobic contact
Analog-02(5E)-isomer-8.8H-bond with Tyr260; Steric clash with Phe194
Analog-03C16 homolog-9.8H-bond with Tyr260; Enhanced hydrophobic contact
Analog-04Saturated ring-8.5Loss of specific pi-stacking interaction

Investigation of Chemical Reactivity and Degradation Pathways of 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Oxidation and Reduction Mechanisms in the Macrocyclic System

The presence of both a ketone and a double bond within the fourteen-membered ring of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- allows for a variety of oxidation and reduction reactions. The specific outcomes of these reactions are influenced by the choice of reagents and reaction conditions.

Oxidation: The carbon-carbon double bond is susceptible to electrophilic attack by oxidizing agents. A common transformation is epoxidation, where a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), transfers an oxygen atom to the double bond, forming an epoxide. libretexts.orglibretexts.orgchemistrysteps.com This reaction is typically a syn-addition, meaning the oxygen adds to one face of the double bond. libretexts.orgchemistrysteps.com The resulting epoxide can be a stable product or can undergo further reactions, such as acid-catalyzed hydrolysis to yield a trans-1,2-diol. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) or ozone, can lead to cleavage of the double bond, breaking the macrocyclic ring and forming dicarboxylic acids. illinois.edu Oxidation can also occur at the α-carbon to the ketone, particularly under free-radical conditions. nih.gov

Reduction: The ketone and the alkene functionalities can be selectively reduced depending on the reducing agent employed. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) typically reduces the carbon-carbon double bond first to yield the corresponding saturated ketone, 3-methylcyclotetradecanone. youtube.com This is a common strategy in organic synthesis to produce alkylated ketones from α,β-unsaturated precursors. youtube.com The carbonyl group of the ketone can be reduced to a secondary alcohol using hydride reagents. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the double bond, yielding the saturated alcohol. wikipedia.org Milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) would preferentially reduce the ketone to the allylic alcohol, (5Z)-3-methylcyclotetradec-5-en-1-ol, leaving the double bond intact. wikipedia.org Electrochemical methods have also been developed for the selective 1,4-reduction of α,β-unsaturated ketones. rsc.org

Table 1: Potential Oxidation and Reduction Products of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-
Reaction TypeReagent ExamplePotential ProductFunctional Group Transformation
EpoxidationmCPBA(5Z)-3-methyl-5,6-epoxycyclotetradecan-1-oneC=C → Epoxide
Dihydroxylation (via epoxide)1. mCPBA 2. H₃O⁺trans-5,6-dihydroxy-3-methylcyclotetradecan-1-oneC=C → Diol
Alkene ReductionH₂/Pd-C3-methylcyclotetradecanoneC=C → C-C
Ketone ReductionNaBH₄(5Z)-3-methylcyclotetradec-5-en-1-olC=O → CH-OH
Full ReductionLiAlH₄3-methylcyclotetradecan-1-olC=C → C-C and C=O → CH-OH

Photochemical Transformations and Stability

As an α,β-unsaturated ketone (enone), 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is expected to be photochemically active. The absorption of ultraviolet (UV) light can promote the molecule to an electronically excited state, leading to reactions not observed under thermal conditions. magadhmahilacollege.orgresearchgate.net The specific photochemical pathways for enones are diverse and can include isomerization, cycloaddition, and rearrangement reactions. scripps.eduwikipedia.org

For a (Z)-enone, one of the most common photochemical reactions is cis-trans isomerization around the double bond. acs.org Irradiation can provide the energy to overcome the rotational barrier, leading to the formation of the (E)-isomer, (5E)-3-methyl-5-cyclotetradecen-1-one. This process often proceeds through a triplet excited state. wikipedia.org

Another characteristic photochemical reaction of enones is the [2+2] cycloaddition. wikipedia.orgacs.org This can occur intermolecularly, where the enone reacts with another alkene molecule to form a cyclobutane (B1203170) ring, or intramolecularly if a second double bond is present elsewhere in the molecule. In the case of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, intermolecular dimerization could occur upon irradiation, leading to head-to-head or head-to-tail dimers. magadhmahilacollege.org The formation of trans-fused cyclobutane adducts is often observed in the photocycloaddition of enones with electron-rich alkenes. magadhmahilacollege.org The mechanism is believed to proceed through a triplet excited state of the enone. magadhmahilacollege.orgwikipedia.org

The photostability of fragrance molecules is a crucial factor for their application in consumer products. The potential for photochemical reactions highlights the importance of protecting formulations containing this compound from prolonged exposure to UV light to maintain the intended scent profile.

Table 2: Potential Photochemical Reactions of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-
Reaction TypeDescriptionPotential Product
Cis-Trans IsomerizationIsomerization around the C5-C6 double bond upon UV irradiation.(5E)-3-methyl-5-cyclotetradecen-1-one
[2+2] PhotodimerizationIntermolecular cycloaddition between two molecules of the enone.Head-to-head or head-to-tail cyclobutane dimers

Biotransformation and Biodegradation Mechanisms

The environmental fate of fragrance ingredients like 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is of significant interest. Biotransformation and biodegradation are key processes that determine the persistence of such compounds in the environment. personalcaremagazine.com Macrocyclic musks are generally considered to be more biodegradable than their polycyclic and nitro-musk predecessors. cdn-website.comsoda.co.jp

Microorganisms employ a vast array of enzymes to metabolize organic compounds. medcraveonline.commedcraveonline.com For a molecule like 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, several enzymatic pathways are plausible. These transformations are typically initiated to increase the polarity of the molecule, facilitating its excretion. medcraveonline.com

Hydroxylation: Cytochrome P450 monooxygenases are key enzymes in the initial oxidation of many organic compounds. They can introduce hydroxyl (-OH) groups at various positions on the macrocyclic ring, particularly at allylic or unactivated carbon atoms.

Epoxidation and Diol Formation: Similar to chemical oxidation, microbial enzymes can epoxidize the double bond, which can then be hydrolyzed by epoxide hydrolases to form the corresponding diol. nih.gov

Ketone Reduction: Carbonyl reductases or alcohol dehydrogenases can reduce the ketone group to a secondary alcohol. nih.govnih.gov This is a common metabolic pathway for ketones. nih.gov For example, perakine (B201161) reductase has been shown to enantioselectively reduce various α,β-unsaturated ketones. nih.gov

β-Oxidation: Following initial modifications, the large carbon ring could potentially be cleaved and further degraded through pathways analogous to fatty acid β-oxidation, although this is less commonly documented for macrocyclic ketones.

These enzymatic reactions are crucial steps in the ultimate mineralization of the compound to carbon dioxide and water. personalcaremagazine.com

Table 3: Plausible Enzymatic Transformations
Enzyme ClassReactionPotential Metabolite Type
Cytochrome P450 MonooxygenasesHydroxylationHydroxylated macrocyclic ketone
Epoxide HydrolasesHydrolysis of epoxideDiol macrocyclic ketone
Carbonyl Reductases / Alcohol DehydrogenasesKetone reductionMacrocyclic allylic alcohol

The biodegradability of fragrance ingredients is assessed using standardized tests, such as those developed by the Organization for Economic Co-operation and Development (OECD). personalcaremagazine.com These tests measure the extent to which microorganisms in environmental matrices like water and soil can break down a chemical over a specific period. researchgate.net Fragrance companies are increasingly focusing on developing readily biodegradable ingredients to minimize environmental impact. personalcaremagazine.comkaochemicals-eu.com

Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactivity of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- requires knowledge of the kinetics and thermodynamics of its potential reactions.

Reaction Kinetics: This area of study focuses on the rates of chemical reactions. For the reactions discussed above, the rates would be influenced by factors such as concentration of reactants, temperature, pressure, and the presence of catalysts. For instance, in the catalytic hydrogenation of the double bond, the reaction rate would depend on the type and concentration of the metal catalyst, the hydrogen pressure, and the temperature. The apparent activation energy for the hydrogenation of cyclohexanone, a smaller cyclic ketone, has been reported to be in the range of 12-16 kcal/mol depending on the catalyst used. princeton.edu Similarly, the rate of epoxidation is affected by the nature of the alkene, with more nucleophilic (electron-rich) double bonds generally reacting faster. libretexts.org The kinetics of OH radical-initiated oxidation are crucial for determining the atmospheric lifetime of volatile organic compounds. copernicus.org

Thermodynamics: Thermodynamics provides information on the feasibility and equilibrium position of a reaction. It deals with the energy changes (enthalpy, entropy, and Gibbs free energy) that accompany a chemical transformation. Most of the oxidation and reduction reactions of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- are expected to be thermodynamically favorable (i.e., have a negative Gibbs free energy change), as they lead to the formation of more stable products. For example, the hydrogenation of the carbon-carbon double bond and the ketone carbonyl group are typically exothermic processes. Thermodynamic studies on the hydrogenation of related cyclic ketones, like carvone, have shown that while multiple reduction pathways are thermodynamically feasible, the product distribution is often under kinetic control, meaning the faster-forming product is favored over the most stable one. mdpi.commdpi.com The development of thermodynamic descriptors like hydricity is a powerful tool for predicting the feasibility of catalytic hydrogenation of ketones. pnnl.govpnnl.gov

Table 4: Illustrative Kinetic Data for Related Reactions
ReactionModel CompoundCatalyst/ConditionsApparent Activation Energy (Ea)Reference
Catalytic HydrogenationCyclohexanonePt(111)16.2 kcal/mol princeton.edu
Catalytic HydrogenationCyclohexanone(√3 × √3)R30° Sn/Pt(111)12.4 kcal/mol princeton.edu

Exploration of Biological Activities and Cellular Interactions of 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Assessment of Antimicrobial Properties

Direct studies on the antimicrobial properties of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- are not extensively available in current scientific literature. However, research on natural deer musk and its principal active component, muscone (B1676871), which is a close structural analog (3-methylcyclopentadecan-1-one), provides valuable insights into the potential antimicrobial activities of this class of macrocyclic ketones. wikipedia.orgscialert.net

Studies have demonstrated that deer musk exhibits both bacteriostatic and bactericidal effects against a range of multidrug-resistant (MDR) bacteria. scialert.netresearchgate.net The proposed mechanisms of action include the disruption of bacterial cell membranes, leading to increased permeability and leakage of essential cellular components, and the potential inhibition of nucleic acid synthesis, resulting in the formation of abnormal proteins. scialert.net The volatile oils present in musk are also thought to contribute to its inhibitory effects. scialert.net

One study investigated the in vitro antimicrobial activity of deer musk against several MDR bacterial strains, with the results summarized in the table below.

Bacterial StrainActivityObservations
Staphylococcus aureusBacteriostatic & BactericidalChanges in morphological form of colonies observed. researchgate.net
Streptococcus agalactiaeBacteriostatic & BactericidalLowest MIC value observed among tested strains. scialert.net
Pseudomonas aeruginosaBacteriostatic & Bactericidal at >2% (v/v)Reduced susceptibility compared to other strains. researchgate.net
Klebsiella baumanniBacteriostatic & BactericidalChanges in morphological form of colonies observed. researchgate.net
Escherichia coliInhibited-
Proteus mirabilisInhibited-
Serratia marcescensInhibited-
Enterococcus faecalisInhibited-
Staphylococcus capitisInhibited-
Streptococcus pyogenesInhibited-

This data is based on studies of deer musk and may not be directly representative of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-.

Another synthetic macrocyclic musk, Pentalide, has also been noted for its antibacterial properties. soda.co.jp

Evaluation of Antifungal Activities

Similar to its antimicrobial properties, the direct antifungal activity of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- has not been specifically documented. The research again points towards studies on natural musk and muscone. These studies indicate that musk possesses significant antifungal properties. researchgate.netresearchgate.net

An in-vitro study demonstrated that musk had an inhibitory and eliminatory effect on several pathogenic fungi at various concentrations. researchgate.net The results suggested that musk could be a promising source for the development of new antifungal agents. researchgate.net

The table below outlines the fungi that have been shown to be susceptible to musk.

Fungal SpeciesActivityObservations
Aspergillus fumigatusInhibited and EliminatedEffective at all tested concentrations. researchgate.net
Aspergillus nigerInhibited and EliminatedEffective at all tested concentrations. researchgate.net
Alternaria Spp.Inhibited and EliminatedEffective at all tested concentrations. researchgate.net
Trichophyton mentagrophytesInhibited and EliminatedEffective at all tested concentrations. researchgate.net
Fusarium Spp.Inhibited and EliminatedEffective at all tested concentrations. researchgate.net
Candida albicansInhibitedMusk is considered an anti-Candida albicans agent. researchgate.net
Penicillium puberulumInhibitedAqueous musk extract showed an inhibitory effect. researchgate.net

This data is based on studies of natural musk and may not be directly representative of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-.

Investigation of Modulation of Cellular Signaling Pathways

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Activation of this pathway leads to the expression of numerous detoxifying and antioxidant enzymes. nih.gov Currently, there is no scientific literature available that directly investigates or demonstrates the activation of the Keap1/Nrf2/ARE regulatory pathway by 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-.

The primary and most well-documented receptor interaction for this class of compounds is with olfactory receptors. As a fragrance ingredient, 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is designed to bind to these receptors to elicit the perception of a musk scent. Specifically, for the related compound muscone, the human musk-recognizing receptor OR5AN1 has been identified as a target. wikipedia.org The binding is understood to occur through hydrogen-bond formation with a tyrosine residue (Tyr-260) within the receptor, complemented by hydrophobic interactions with adjacent aromatic residues. wikipedia.org

Comparative Analysis of (5Z)- and (5E)-Isomer Biological Profiles

5-Cyclotetradecen-1-one, 3-methyl- exists as two geometric isomers, the (5Z)- and (5E)-isomers. While both are used in the fragrance industry, there is a lack of direct comparative studies in the available scientific literature regarding their distinct biological profiles beyond their olfactory characteristics. nih.govalfa-chemistry.com Often, a blend of the two isomers is utilized in perfumes as their scent profiles are not dramatically different. nih.gov The (5E)-isomer is described as having an intensely rich, powerful, and elegant musk odor with warm, powdery facets. thegoodscentscompany.com

Property(5Z)-Isomer(5E)-Isomer
Synonyms (Z)-3-Methyl-5-cyclotetradecen-1-one(E)-3-Methyl-5-cyclotetradecen-1-one, Teana musk
CAS Number 259854-71-2259854-70-1
Molecular Formula C15H26OC15H26O
Molecular Weight 222.37 g/mol 222.37 g/mol
Primary Use Fragrance IngredientFragrance Ingredient
Odor Profile MuskIntense, rich, powerful, elegant musk with powdery facets. thegoodscentscompany.com

A safety assessment for the (5E)-isomer has been conducted by the Research Institute for Fragrance Materials (RIFM), indicating its review for use in consumer products. nih.gov

Structure-Activity Relationship Studies for Biological Effects

Structure-activity relationship (SAR) studies for macrocyclic compounds are crucial for understanding how molecular structure influences biological activity. nih.gov For macrocyclic musks, the size of the ring and the position and nature of functional groups are key determinants of their olfactory properties and, potentially, their other biological effects.

The constrained three-dimensional shape of macrocycles allows for selective binding to biological targets. nih.gov In the context of musk odor, it has been shown that for certain macrocyclic lactones, the (R)-enantiomers produce strong musky odors while the (S)-enantiomers can be odorless. illinois.edu The introduction of double or triple bonds within the macrocyclic ring also significantly impacts the perceived scent. illinois.edu For instance, in a series of 16-membered macrocycles, the (Z)-alkenes were described as strong musks, whereas the corresponding alkynes were only slightly musky. illinois.edu

While these SAR studies have primarily focused on fragrance properties, the principles of how structural modifications affect molecular interactions are broadly applicable. However, specific SAR studies detailing how changes to the structure of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- would modulate its antimicrobial, antifungal, or cellular signaling activities are not currently available. Further research is needed to elucidate these relationships.

Environmental Disposition and Mechanistic Ecotoxicology of Macrocyclic Ketones, Including 5 Cyclotetradecen 1 One, 3 Methyl , 5z

Environmental Partitioning and Transport Dynamics

The environmental behavior of the macrocyclic ketone, 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, is dictated by its distinct physicochemical properties. As a fragrance ingredient in numerous consumer products, its release into the environment, primarily through wastewater streams, is widespread. lookchem.com Understanding its partitioning between water, soil, and air is crucial for predicting its environmental fate and potential for exposure.

This compound is a liquid at ambient temperatures, with a melting point below -50 °C and a boiling point of 258 °C at standard pressure. flavscents.com Its relatively low vapor pressure of 0.00018 mmHg at 25°C suggests limited volatilization from water or soil surfaces. flavscents.com The octanol-water partition coefficient (Log K_ow_), a key indicator of a substance's hydrophobicity and potential for bioaccumulation, has been estimated to be approximately 4.9 to 5.345. flavscents.comindustrialchemicals.gov.au This high Log K_ow_ value indicates a strong tendency to partition from water into organic matrices, such as the fatty tissues of organisms and the organic carbon fraction of soil and sediment.

The water solubility of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is correspondingly low, estimated at 1.083 mg/L at 25°C. industrialchemicals.gov.au This limited solubility in water further drives its association with particulate matter and sediments in aquatic environments.

Despite its hydrophobicity, studies on a commercial mixture containing this isomer have shown that it is readily biodegradable, with 70% degradation observed over a 28-day period in a ready biodegradation test (OECD 301F). flavscents.com However, the 10-day window for ready biodegradability was not met, which may be attributable to the sequential degradation of the different isomers present in the mixture. flavscents.com The primary route of environmental entry is through wastewater treatment plants (WWTPs), where it can partition onto sewage sludge due to its lipophilic nature. nih.gov While WWTPs can achieve a significant reduction in the concentration of some synthetic musks, the continuous release from numerous sources can lead to their presence in receiving waters and sediments. nih.gov

Physicochemical and Environmental Partitioning Properties

PropertyValueReference
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Physical FormLiquid flavscents.com
Melting Point< -50 °C flavscents.com
Boiling Point258 °C at 101.3 kPa flavscents.com
Vapor Pressure0.00018 mmHg at 25°C flavscents.com
Water Solubility1.083 mg/L at 25°C (estimated) industrialchemicals.gov.au
Log K_ow_4.9 - 5.345 (estimated) flavscents.comindustrialchemicals.gov.au
BiodegradabilityReadily biodegradable (70% in 28 days) flavscents.com

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- and other macrocyclic musks in complex environmental matrices such as wastewater require sensitive and selective analytical methods. Given their typically low concentrations (in the ng/L to µg/L range) and the presence of numerous interfering substances, sophisticated sample preparation and instrumental analysis techniques are essential.

A notable advancement in this area is the development of a fully automated method for the determination of eight macrocyclic musk fragrances, including by extension similar structures to the title compound, in urban wastewater. flavscents.com This method utilizes microextraction by packed sorbent (MEPS) for sample enrichment, followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) for separation and detection. flavscents.com

In this procedure, a small volume of wastewater (e.g., 4 mL) is passed through a packed sorbent (such as C18) in a syringe. The analytes are retained on the sorbent, which is then washed to remove interferences. The trapped compounds are subsequently eluted with a small volume of an organic solvent (e.g., 50 µL of ethyl acetate), and the entire eluate is injected into the GC-MS system. flavscents.com This approach offers several advantages, including high enrichment factors, reduced solvent consumption, and full automation, which improves sample throughput and reproducibility. The use of GC-MS provides the necessary selectivity and sensitivity for identifying and quantifying the target analytes at trace levels. For the eight macrocyclic musks studied, detection limits were in the range of 5 to 10 ng/L. flavscents.com

The applicability of such methods has been demonstrated in the analysis of influent and effluent from urban wastewater treatment plants. These studies have confirmed the presence of various macrocyclic musks in untreated wastewater and have shown a reduction in their concentrations in the treated effluent, providing valuable data for assessing the removal efficiency of WWTPs. flavscents.com

Development and Application of In Vitro Models for Environmental Impact Assessment

The assessment of the potential ecotoxicological effects of chemicals is increasingly moving towards the use of in vitro models to reduce reliance on traditional animal testing. These models, which utilize cells or tissues cultured in a laboratory setting, can provide valuable insights into the mechanisms of toxicity and help to prioritize substances for further investigation.

For fragrance ingredients like 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, in vitro ecotoxicity tests are employed to evaluate their potential impact on aquatic organisms. Standardized tests using representative species from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish, are commonly used.

While a comprehensive public database of in vitro ecotoxicological studies for this specific isomer is limited, a screening-level environmental assessment of macrocyclic fragrance materials has referenced an acute toxicity study conducted on Daphnia magna with a mixture of (5Z)- and (5E)-isomers of 3-methyl-5-cyclotetradecen-1-one. nih.gov Such studies are crucial for determining the acute toxicity of the compound to aquatic invertebrates and for deriving a Predicted No-Effect Concentration (PNEC), which is a key value in environmental risk assessment. nih.gov The PNEC for the group of macrocyclic ketones has been derived as 0.22 µg/L. nih.gov

The general approach for assessing the ecotoxicity of fragrance materials involves classifying them based on their mode of action, which for macrocyclic ketones is typically narcosis. nih.gov In vitro models are valuable tools in this classification and in providing the data needed for a weight-of-evidence approach to environmental risk assessment.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. These models are increasingly used in regulatory toxicology and environmental science to predict the properties of chemicals for which experimental data are lacking, thereby saving time and resources.

For a substance like 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-, QSAR models can be applied to predict key environmental parameters. As mentioned previously, its high Log K_ow_ value suggests a potential for bioaccumulation. flavscents.com QSAR models have been developed to predict the biomagnification factor (BMF) in fish, which is a measure of the potential for a chemical to accumulate in an organism from its diet. These models, often based on simple multiple linear regression (MLR) equations, can provide an initial estimate of a compound's bioaccumulation potential and support regulatory bioaccumulation assessment procedures.

Furthermore, 3D-QSAR models have been developed to assess the toxicity of synthetic musks and their transformation by-products. These models consider the three-dimensional structure of the molecules and can provide insights into the structural features that contribute to toxicity. By establishing a relationship between molecular structure and the lethal concentration (LC₅₀) in organisms like mysids, these models can be used to predict the toxicity of related compounds, including by-products formed during environmental degradation processes. The use of such predictive models provides valuable information for the risk management of synthetic musks and other emerging contaminants.

Analytical Methodologies for Detection and Quantification of 5 Cyclotetradecen 1 One, 3 Methyl , 5z in Complex Matrices

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is primarily dictated by the volatility and polarity of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its semi-volatile nature, GC-MS is a widely employed technique for the analysis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- and other synthetic musks. nih.gov The separation is typically achieved on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), which separates compounds based on their boiling points and affinities for the stationary phase. nih.govmdpi.com

A typical GC-MS method would involve the following:

Injection: A small volume of the prepared sample extract is injected into the heated inlet of the gas chromatograph, where it is vaporized.

Separation: The vaporized analytes are carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased (a temperature ramp) to facilitate the separation of compounds with different boiling points. mdpi.com

Detection: As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which fragments them in a reproducible manner.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analyte are monitored, significantly enhancing sensitivity and reducing the interference from co-eluting compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is more common for volatile fragrance compounds, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative, especially for less volatile or thermally labile compounds, or for samples where minimal preparation is desired. northwestern.edumdpi.com For macrocyclic ketones, reversed-phase chromatography is the most common approach.

A representative LC-MS/MS method would entail:

Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization. nih.govmdpi.com

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used techniques to ionize the analytes.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry is employed. In this mode, a specific precursor ion corresponding to the protonated molecule of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at trace levels in complex matrices. nih.gov

Table 1: Comparison of Typical GC-MS and LC-MS/MS Parameters for Macrocyclic Musk Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Typical Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS)100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18)
Mobile Phase Inert carrier gas (e.g., Helium)Gradient of water and acetonitrile/methanol with formic acid
Ionization Mode Electron Impact (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analysis Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Typical Analytes Volatile and semi-volatile compoundsPolar, non-volatile, and thermally labile compounds

Advanced Sample Preparation Strategies

The effectiveness of any chromatographic analysis is heavily dependent on the sample preparation step, which aims to extract the analyte of interest from the matrix and remove interfering components. For complex matrices like cosmetics and environmental samples, advanced sample preparation strategies are crucial. nih.gov

Liquid-Liquid Extraction (LLE): This is a classical technique where the sample is partitioned between two immiscible liquid phases. nih.gov For cosmetics, the product is often dispersed in water, and then the fragrance compounds are extracted into an organic solvent like methyl tert-butyl ether or a hexane/dichloromethane mixture. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE has become a popular and efficient alternative to LLE, using a solid sorbent to selectively adsorb either the analyte or the interfering components. nih.gov For macrocyclic musks, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov

Microextraction Techniques: To further reduce solvent consumption and sample volume, various microextraction techniques have been developed.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or directly immersed). The analytes partition onto the fiber and are then thermally desorbed in the hot injector of a GC. mdpi.com

Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of SPE where the sorbent is packed into a syringe. nih.gov It allows for the rapid processing of small sample volumes and direct injection of the eluate into the GC or LC system. nih.gov

Table 2: Overview of Sample Preparation Techniques for 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Simple, well-established.High solvent consumption, can be time-consuming.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte on a solid sorbent.High recovery, good clean-up, reduced solvent use.Can be more expensive than LLE.
Solid-Phase Microextraction (SPME) Partitioning of the analyte onto a coated fiber.Solvent-free, simple, sensitive.Fiber fragility, potential for matrix effects.
Microextraction by Packed Sorbent (MEPS) Miniaturized SPE within a syringe.Fast, low solvent and sample volume, can be automated.Lower sorbent capacity than conventional SPE.

Application in Metabolomics and Chemical Profiling Studies

Mass spectrometry-based metabolomics aims to provide a comprehensive and quantitative analysis of the complete set of small-molecule metabolites in a biological system. scribd.com While specific metabolomics studies focusing solely on 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- are not widely published, the analytical approaches used in metabolomics are highly relevant for its detection and for understanding its fate in biological and environmental systems.

In the context of fragrance ingredients, metabolomics can be used to:

Profile the chemical composition of complex fragrance mixtures: By using untargeted GC-MS or LC-MS analysis, it is possible to identify and semi-quantify a wide range of volatile and non-volatile compounds in a fragrance oil or a finished product. mdpi.com

Investigate the biotransformation of fragrance ingredients: When a compound like 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is exposed to biological systems (e.g., skin, microorganisms), metabolomics can be used to identify the resulting metabolites, providing insights into its metabolic pathways.

Monitor for the presence of fragrance allergens and restricted substances: Targeted metabolomics approaches, often using tandem mass spectrometry, can be employed to screen for a predefined list of compounds in cosmetic products to ensure regulatory compliance. nih.gov

The data generated from these studies are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify patterns and differences between samples. nih.gov

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and one of the most accurate techniques for quantitative analysis. wikipedia.orgosti.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (the "spike" or internal standard) to the sample. wikipedia.org The isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation and analysis. libretexts.org

The key steps in IDMS are:

A known mass of the isotopically labeled internal standard is added to a known mass of the sample.

The sample is homogenized to ensure complete mixing and equilibration of the native analyte and the labeled standard.

The sample is then processed (e.g., extracted and purified). Losses of the analyte during this process are inconsequential as long as the isotopic ratio remains unchanged.

The isotopic ratio of the analyte (native to labeled) is measured by mass spectrometry (GC-MS or LC-MS).

From the measured isotopic ratio and the known amounts of the sample and the spike, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. libretexts.org

A significant challenge for the application of IDMS to the analysis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is the commercial availability of a suitable isotopically labeled internal standard. The synthesis of such a standard would be a prerequisite for developing a validated IDMS method. While deuterated standards for other musk compounds are available, a specific standard for this analyte is not commonly listed in catalogs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5Z)-3-methyl-5-cyclotetradecen-1-one with high stereochemical purity?

  • Methodological Answer : Optimized synthetic routes often involve cyclization of pre-functionalized alkenes or ketone precursors under controlled conditions. For example, epoxidation strategies using catalysts like Mo(CO)₆ in dichloroethane can achieve stereochemical control for cyclic ketones . Characterization via NMR (¹H/¹³C) and GC-MS is critical to verify Z-configuration and purity.

Q. Which spectroscopic techniques are most reliable for resolving structural ambiguities in (5Z)-3-methyl-5-cyclotetradecen-1-one?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical confirmation. When crystallographic data are unavailable, NOESY NMR can distinguish Z/E isomers by analyzing spatial proximity of protons. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups .

Q. What are the key stability considerations for storing (5Z)-3-methyl-5-cyclotetradecen-1-one in laboratory settings?

  • Methodological Answer : The compound should be stored at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclotetradecenone ring. Stability tests via periodic HPLC analysis under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving (5Z)-3-methyl-5-cyclotetradecen-1-one?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model transition states for cycloaddition or oxidation reactions, identifying steric/electronic factors influencing regioselectivity. For instance, frontier molecular orbital (FMO) analysis explains preferential [4+2] vs. [2+2] cycloaddition pathways observed in experimental studies .

Q. What experimental design principles optimize the scalability of (5Z)-3-methyl-5-cyclotetradecen-1-one derivatives for pharmacological studies?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to evaluate variables like catalyst loading, solvent polarity, and reaction time. For example, molybdenum-catalyzed epoxidation in dichloroethane achieves >85% yield at 60°C, with scalability validated via kinetic profiling .

Q. How do structural modifications to the cyclotetradecenone ring affect biological activity in in vitro assays?

  • Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methyl position and assess tyrosinase inhibition or antimicrobial activity via enzyme kinetics (e.g., IC₅₀ determination). Comparative studies with analogues like (5E)-isomers reveal stereochemistry-dependent bioactivity .

Data Analysis & Contradiction Resolution

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts for (5Z)-3-methyl-5-cyclotetradecen-1-one?

  • Methodological Answer : Use computational NMR tools (e.g., ACD/Labs or Gaussian) to simulate shifts, accounting for solvent effects and conformational flexibility. Deviations >0.5 ppm may indicate unaccounted rotamers or impurities, necessitating 2D NMR (HSQC, HMBC) for validation .

Q. What statistical approaches validate reproducibility in synthetic yields across multiple batches?

  • Methodological Answer : Apply ANOVA to compare yields under identical conditions, with p-values <0.05 indicating significant variability. Process impurities can be tracked via LC-MS and addressed through refined purification protocols (e.g., preparative HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.